N-phenyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide
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Overview
Description
N-phenyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound that features a triazole ring, a phenyl group, and a bicyclic octane structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-phenyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves a multi-step process. One common method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), also known as “click chemistry.” This reaction involves the cycloaddition of an azide and an alkyne to form the 1,2,3-triazole ring . The reaction conditions usually include the use of copper (I) salts as catalysts and can be carried out in various solvents such as water, ethanol, or a mixture of both .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize waste and reduce the environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-phenyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like tetrahydrofuran (THF).
Substitution: Nucleophiles such as amines, thiols; reactions often conducted in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-phenyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-phenyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with biomolecular targets, enhancing its binding affinity . Additionally, the bicyclic structure may contribute to the compound’s stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole Derivatives: Compounds like 1-benzyl-1H-1,2,3-triazole and 1-phenyl-1H-1,2,3-triazole share the triazole ring structure and exhibit similar biological activities.
Azabicyclo Compounds: Compounds such as 8-azabicyclo[3.2.1]octane derivatives are structurally similar and are studied for their pharmacological properties.
Uniqueness
N-phenyl-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide is unique due to its combination of a triazole ring and a bicyclic octane structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-phenyl-3-(triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c22-16(18-12-4-2-1-3-5-12)21-13-6-7-14(21)11-15(10-13)20-9-8-17-19-20/h1-5,8-9,13-15H,6-7,10-11H2,(H,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNDHIXKKHYOSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)NC3=CC=CC=C3)N4C=CN=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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